Phenyl(triphenylsilyloxy)arsinate
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Overview
Description
Phenyl(triphenylsilyloxy)arsinate is an organoarsenic compound with the molecular formula C24H21AsOSi This compound is characterized by the presence of a phenyl group attached to an arsenic atom, which is further bonded to a triphenylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(triphenylsilyloxy)arsinate typically involves the reaction of phenylarsinic acid with triphenylsilanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A common method involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl(triphenylsilyloxy)arsinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The phenyl group or the triphenylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenate esters, while reduction can produce arsenic hydrides. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Phenyl(triphenylsilyloxy)arsinate has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organoarsenic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Research into the biological activity of organoarsenic compounds includes studies on their potential as anticancer agents and their interactions with biological macromolecules.
Medicine: While not widely used in medicine, organoarsenic compounds have been investigated for their therapeutic potential, particularly in the treatment of parasitic infections.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenyl(triphenylsilyloxy)arsinate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is mediated by the arsenic center, which can undergo redox reactions and coordinate with various ligands. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Phenyl(triphenylsilyloxy)arsinate can be compared with other organoarsenic compounds such as:
Phenylarsine oxide: Similar in structure but lacks the triphenylsilyloxy group. It is known for its use as a reagent in organic synthesis.
Triphenylarsine: Contains three phenyl groups attached to arsenic, without the silyloxy group. It is used as a ligand in coordination chemistry.
Arsenic trioxide: A simple inorganic arsenic compound with significant biological activity, particularly in the treatment of acute promyelocytic leukemia.
The uniqueness of this compound lies in its combination of phenyl and triphenylsilyloxy groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds.
Properties
CAS No. |
676267-95-1 |
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Molecular Formula |
C24H20AsO3Si- |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
phenyl(triphenylsilyloxy)arsinate |
InChI |
InChI=1S/C24H21AsO3Si/c26-25(27,21-13-5-1-6-14-21)28-29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,26,27)/p-1 |
InChI Key |
WOCZIDMTIIHCAY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[As](=O)(C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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